ENMD-2076 (Tartrato)

Descripción general

Descripción

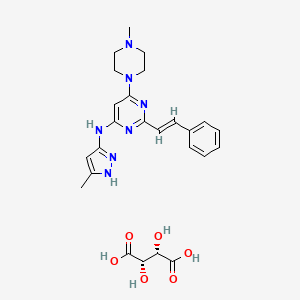

The compound (2S,3S)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. The first part of the compound, (2S,3S)-2,3-dihydroxybutanedioic acid, is commonly known as tartaric acid, which is widely used in the food and pharmaceutical industries. The second part, 6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine, is a nitrogen-containing heterocyclic compound with potential pharmaceutical applications.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.

Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.

Biology

Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, making it useful in biochemical research.

Medicine

Industry

Mecanismo De Acción

Target of Action

ENMD-2076 (Tartrate) is a multi-targeted kinase inhibitor that primarily targets Aurora A, Flt3, KDR/VEGFR2, Flt4/VEGFR3, FGFR1, FGFR2, Src, and PDGFRα . The compound has selective activity against the mitotic kinase Aurora A and kinases involved in angiogenesis (VEGFRs, FGFRs) .

Mode of Action

ENMD-2076 (Tartrate) interacts with its targets by inhibiting their activity. It has a mechanism of action involving several pathways key to tumor growth and survival: angiogenesis, proliferation, and the cell cycle . It inhibits the growth of a wide range of human solid tumor and hematopoietic cancer cell lines .

Biochemical Pathways

ENMD-2076 (Tartrate) affects several biochemical pathways. It inhibits Aurora A, leading to a decrease in cellular proliferation. It also inhibits angiogenic tyrosine kinases, VEGFR2/KDR and FGFR1 and 2, preventing the formation of new blood vessels and regressing formed vessels .

Pharmacokinetics

ENMD-2076 (Tartrate) is orally active . The pharmacokinetics of ENMD-2076 were characterized by a rapid absorption phase, a half-life of 27.3 to 38.3 hours after a single dose, and dose-proportional exposure

Result of Action

ENMD-2076 (Tartrate) has shown to induce regression or complete inhibition of tumor growth in vivo at well-tolerated doses in tumor xenograft models derived from breast, colon, melanoma, leukemia, and multiple myeloma cell lines . It has also shown promising antitumor activity, particularly in ovarian cancer .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

-

(2S,3S)-2,3-dihydroxybutanedioic acid

-

6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine

- The preparation method involves the synthesis of the pyrimidine core, followed by the introduction of the piperazine and pyrazole moieties. Specific reaction conditions and reagents are used to achieve the desired product .

Industrial Production Methods

(2S,3S)-2,3-dihydroxybutanedioic acid: is produced on an industrial scale using the maleic anhydride oxidation method due to its efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, especially the tartaric acid moiety, which can be oxidized to form various products.

Reduction: The nitrogen-containing heterocyclic part can undergo reduction reactions under specific conditions.

Substitution: Both parts of the compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

- Oxidation of tartaric acid can lead to the formation of oxalic acid and other dicarboxylic acids.

- Reduction of the heterocyclic part can yield various amine derivatives.

Comparación Con Compuestos Similares

Similar Compounds

(2R,3R)-2,3-dihydroxybutanedioic acid: An enantiomer of tartaric acid with similar properties.

(2R,3S)-2,3-dihydroxybutanedioic acid: Another stereoisomer with different spatial arrangement.

Uniqueness

- The combination of tartaric acid and the nitrogen-containing heterocyclic compound makes this molecule unique, offering a wide range of applications in various fields.

(2S,3S)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.

Actividad Biológica

The compound (2S,3S)-2,3-dihydroxybutanedioic acid; 6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound consists of two main components:

- (2S,3S)-2,3-dihydroxybutanedioic acid : A dihydroxy derivative of butanedioic acid, commonly known as tartaric acid.

- 6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine : A pyrimidine derivative with various functional groups that may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be attributed to its interaction with various biochemical pathways and molecular targets. Research indicates that it may exhibit:

- Antitumor Properties : Preliminary studies suggest that this compound could inhibit tumor growth in specific cancer models, particularly in hematological malignancies.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Signal Transduction Modulation : It may influence signal transduction pathways critical for cellular responses to external stimuli.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Binding : The presence of piperazine and pyrazole moieties suggests potential binding to enzyme active sites, altering their function.

- Receptor Interaction : The compound may interact with specific receptors involved in cell signaling, leading to downstream effects on gene expression and cellular behavior.

Antitumor Activity

A study conducted on the efficacy of the compound against human plasmacytoma xenografts demonstrated significant tumor growth inhibition at dosages of 50, 100, and 200 mg/kg per day. This highlights its potential as a therapeutic agent in oncology.

Enzyme Inhibition Studies

Research has indicated that the compound inhibits key enzymes in metabolic pathways associated with cancer cell growth. For instance, it was found to affect the activity of enzymes responsible for nucleotide synthesis, which is crucial for rapidly dividing cancer cells .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7.C4H6O6/c1-16-14-20(26-25-16)23-19-15-21(28-12-10-27(2)11-13-28)24-18(22-19)9-8-17-6-4-3-5-7-17;5-1(3(7)8)2(6)4(9)10/h3-9,14-15H,10-13H2,1-2H3,(H2,22,23,24,25,26);1-2,5-6H,(H,7,8)(H,9,10)/b9-8+;/t;1-,2-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWWHPZQLVVAPT-PCWHHUEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=CC(=NC(=N2)C=CC3=CC=CC=C3)N4CCN(CC4)C.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)NC2=CC(=NC(=N2)/C=C/C3=CC=CC=C3)N4CCN(CC4)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735339 | |

| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1291074-87-7 | |

| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.